![molecular formula C10H7BrN2O B5853471 1-(4-bromobenzoyl)-1H-pyrazole](/img/structure/B5853471.png)
1-(4-bromobenzoyl)-1H-pyrazole
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Overview
Description
1-(4-bromobenzoyl)-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives that have shown promising results in various biological activities.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzoyl)-1H-pyrazole is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in inflammation and tumor growth. Additionally, it has been reported to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-1H-pyrazole has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which may contribute to its anti-inflammatory activity. Moreover, it has been reported to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity. Additionally, it has been reported to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(4-bromobenzoyl)-1H-pyrazole in lab experiments is its high purity and stability. Moreover, it has been reported to exhibit potent biological activity at low concentrations, which makes it an ideal candidate for drug development. However, one of the major limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated before its use in clinical trials.
Future Directions
There are several future directions for the research of 1-(4-bromobenzoyl)-1H-pyrazole. One of the major directions is to evaluate its potential use in the treatment of Alzheimer's disease and other neurological disorders. Moreover, its potential use as an anti-cancer agent needs to be further explored. Additionally, its potential use in the treatment of bacterial and fungal infections needs to be evaluated. Furthermore, the development of novel synthetic methods for the preparation of this compound may lead to the discovery of new derivatives with improved biological activity.
Conclusion:
In conclusion, 1-(4-bromobenzoyl)-1H-pyrazole is a promising chemical compound that has shown potential therapeutic applications in various biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug development.
Synthesis Methods
The synthesis of 1-(4-bromobenzoyl)-1H-pyrazole can be achieved through several methods. One of the most commonly used methods is the reaction of 4-bromobenzoylhydrazine with ethyl acetoacetate in the presence of a catalyst. Another method involves the reaction of 4-bromobenzoylhydrazine with 1,3-diketones in the presence of a base. Both methods have been reported to yield high purity of the compound.
Scientific Research Applications
1-(4-bromobenzoyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-tumor, anti-bacterial, and anti-fungal activities. Moreover, it has also been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
(4-bromophenyl)-pyrazol-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQPPZCKBOAAJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromophenyl)(1H-pyrazol-1-yl)methanone |
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